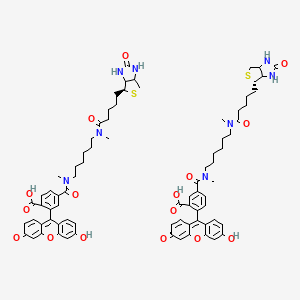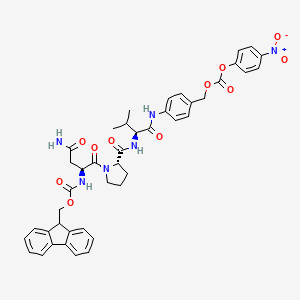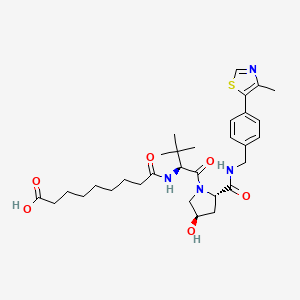
(S,R,S)-AHPC-amido-C7-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-amido-C7-acid is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound is characterized by its chiral centers, which contribute to its stereochemical complexity and potential for diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-amido-C7-acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the amido linkage: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Introduction of the chiral centers: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials. This ensures the desired (S,R,S) configuration.
Purification and isolation: The final product is purified using techniques such as chromatography to ensure high purity and correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to handle large quantities of reactants.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automated purification systems: Employing advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-amido-C7-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Applications De Recherche Scientifique
(S,R,S)-AHPC-amido-C7-acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-amido-C7-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,S,R)-AHPC-amido-C7-acid: A stereoisomer with different chiral configurations.
(S,S,S)-AHPC-amido-C7-acid: Another stereoisomer with all chiral centers in the S configuration.
(R,R,R)-AHPC-amido-C7-acid: A stereoisomer with all chiral centers in the R configuration.
Uniqueness
(S,R,S)-AHPC-amido-C7-acid is unique due to its specific (S,R,S) stereochemistry, which imparts distinct biological and chemical properties compared to its stereoisomers. This configuration can result in different binding affinities, reactivity, and overall activity in various applications.
Propriétés
Formule moléculaire |
C31H44N4O6S |
|---|---|
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
9-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononanoic acid |
InChI |
InChI=1S/C31H44N4O6S/c1-20-27(42-19-33-20)22-14-12-21(13-15-22)17-32-29(40)24-16-23(36)18-35(24)30(41)28(31(2,3)4)34-25(37)10-8-6-5-7-9-11-26(38)39/h12-15,19,23-24,28,36H,5-11,16-18H2,1-4H3,(H,32,40)(H,34,37)(H,38,39)/t23-,24+,28-/m1/s1 |
Clé InChI |
WBFMUQOHZVFNHP-FMGHJNRGSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


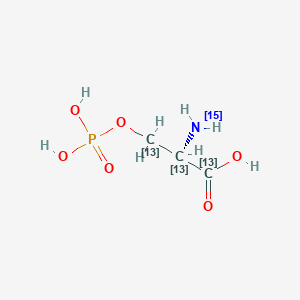
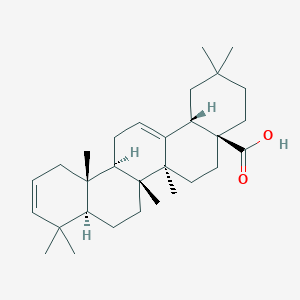
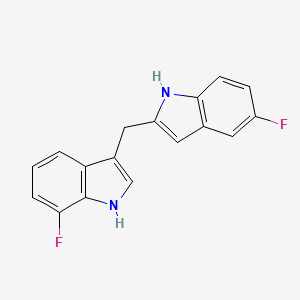
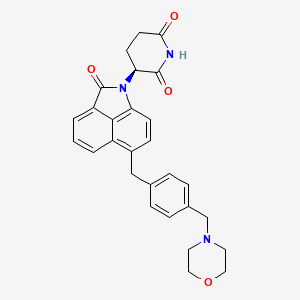
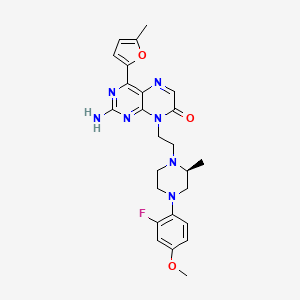

![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
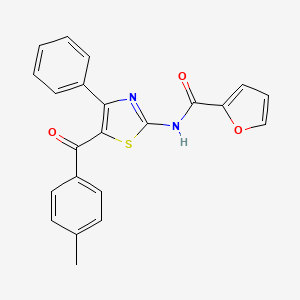


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
